molecular formula C9H9N3O2 B056712 2-Benzotriazol-1-yl-propionic acid CAS No. 4144-65-4

2-Benzotriazol-1-yl-propionic acid

Cat. No. B056712
CAS RN: 4144-65-4
M. Wt: 191.19 g/mol
InChI Key: MCHYXZGLOIXABY-UHFFFAOYSA-N
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Description

2-Benzotriazol-1-yl-propionic acid is a chemical compound that has been explored in various scientific studies. It's part of a class of compounds known for their diverse applications in organic synthesis and pharmaceutical research.

Synthesis Analysis

  • The synthesis of 2-Benzotriazol-1-yl-propionic acid derivatives involves condensation reactions. For instance, alanine can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield related compounds (Desai & Parekh, 2021).

Molecular Structure Analysis

  • The molecular structure of related benzotriazol-1-yl compounds has been analyzed using techniques like infrared and NMR spectroscopy. This analysis helps in understanding the chemical bonding and arrangement of atoms in the molecule (Desai & Parekh, 2021).

Chemical Reactions and Properties

  • 2-Benzotriazol-1-yl-propionic acid derivatives show significant chemical activity. For example, benzotriazol-1-yl-propionic acids exhibit anti-inflammatory and antinociceptive activities (Boido et al., 2003).
  • The compound is also involved in complex chemical reactions, like the base-promoted reactions of benzotriazolyl-containing acetic acid derivatives (Katritzky et al., 1997).

Physical Properties Analysis

  • The physical properties of benzotriazol-1-yl-propionic acid derivatives, including their crystalline structures and phase behaviors, are subjects of interest in various studies. For instance, the analysis of the crystalline structure of benzotriazol-2-ylacetic acid provides insights into the physical characteristics of similar compounds (Giordano & Zagari, 1978).

Chemical Properties Analysis

  • Benzotriazole derivatives like 2-Benzotriazol-1-yl-propionic acid exhibit a range of chemical properties, including reactivity towards different chemical agents and involvement in various chemical transformations (Katritzky et al., 1996).

Scientific Research Applications

Anti-inflammatory and Antinociceptive Activities

2-Benzotriazol-1-yl-propionic acid derivatives have shown significant anti-inflammatory and antinociceptive properties. Research indicates that specific 2-(benzotriazol-1/2-yl)propionic acids exhibit considerable activity as anti-inflammatory and antinociceptive agents, with certain compounds identified as the most active in assays. This highlights the potential application of these compounds in developing therapeutic agents for inflammation and pain management (Boido et al., 2003).

Synthesis and Characterization for Antibacterial Activity

2-Benzotriazol-1-yl-propionic acid derivatives have been synthesized and characterized, showing significant antibacterial activity. The synthesis involves the condensation of alanine with benzotriazole derivatives, leading to ligands that form complexes with transition metals, which have demonstrated substantial antibacterial properties against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).

Corrosion Inhibition

Benzotriazole derivatives, including 2-Benzotriazol-1-yl-propionic acid, have been explored for their corrosion inhibition capabilities, particularly on mild steel in acidic media. The studies indicate that these compounds act as mixed-type inhibitors, offering a protective layer against corrosion, with some derivatives demonstrating over 95% inhibition efficiency in sulfuric acid solutions. This points to their application in protecting metals from corrosion in industrial settings (Tamil Selvi et al., 2003).

Photochemical Studies

Photochemical decomposition of tris(benzotriazol-1-yl)methane derivatives, related to 2-Benzotriazol-1-yl-propionic acid, has been investigated, revealing potential applications in developing new photochemical reactions. The study provides insights into the photodecomposition processes of benzotriazole derivatives, which could be useful in designing materials with specific light-induced properties (Androsov & Neckers, 2007).

Synthesis of N-Substituted Derivatives as Antibacterial Agents

The microwave-assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives demonstrates significant antibacterial activity. These compounds, derived from 2-Benzotriazol-1-yl-propionic acid, showcase the potential for developing new antibacterial agents, indicating their relevance in medical research and pharmaceutical development (Rani et al., 2021).

properties

IUPAC Name

2-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHYXZGLOIXABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281648
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzotriazol-1-yl-propionic acid

CAS RN

4144-65-4
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1H-benzotriazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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